What is Atrazine-d5 and its chemical properties
What is Atrazine-d5 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Atrazine-d5, a deuterated analog of the widely used herbicide, atrazine (B1667683). This document details its chemical properties, synthesis, analytical applications, and metabolic fate, presenting data in a structured and accessible format for scientific professionals.
Core Chemical and Physical Properties
Atrazine-d5, with the CAS number 163165-75-1, is primarily utilized as an internal standard for the precise quantification of atrazine in various matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 6-chloro-N-(ethyl-d5)-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine | [1] |
| Synonyms | ATR-d5, 2-Chloro-4-(ethylamino-d5)-6-(isopropylamino)-s-triazine | [1] |
| Molecular Formula | C₈H₉D₅ClN₅ | |
| Formula Weight | 220.71 g/mol | |
| Exact Mass | 220.1251569 Da | |
| Melting Point | 171-174°C | |
| Boiling Point | 368.5 ± 25.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Solubility | DMSO: Slightly soluble; Ethanol: Slightly soluble; Methanol: Slightly soluble (heated) | |
| Appearance | Crystalline Solid | |
| Purity | ≥99% deuterated forms (d₁-d₅) |
Below is the chemical structure of Atrazine-d5.
Caption: Chemical structure of Atrazine-d5.
Synthesis of Atrazine-d5
The synthesis of Atrazine-d5 is not extensively detailed in publicly available literature. However, it can be inferred from the established synthesis of atrazine. The industrial production of atrazine involves a continuous process where cyanuric chloride is reacted sequentially with isopropylamine (B41738) and ethylamine (B1201723) under basic conditions. For the synthesis of Atrazine-d5, deuterated ethylamine (ethylamine-d5) would be used as a starting material in place of unlabeled ethylamine.
A generalized synthetic scheme is presented below. It is important to note that specific reaction conditions such as solvents, temperature, and catalysts may vary.
Caption: Inferred synthetic pathway for Atrazine-d5.
Analytical Methodologies
Atrazine-d5 is a critical component in the accurate quantification of atrazine and its metabolites in environmental and biological samples. It serves as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. Detailed protocols from the U.S. Environmental Protection Agency (EPA) outline its use.
Gas Chromatography-Mass Spectrometry (GC-MS) - EPA Method 523
This method is designed for the determination of triazine pesticides and their degradates in drinking water.
| Parameter | Description |
| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |
| Internal Standard | Atrazine-d5 (ethyl-d5) |
| Sample Preparation | Solid Phase Extraction (SPE) with carbon cartridges |
| Extraction | 250 mL water sample |
| Elution | Ethyl acetate (B1210297) followed by dichloromethane/methanol |
| Analysis Mode | Full Scan |
| Quantification | Isotope Dilution |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - EPA Method 536.0
This method provides a direct analysis of triazine compounds in drinking water without the need for solid-phase extraction.
| Parameter | Description |
| Instrumentation | Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) |
| Internal Standard | Atrazine-d5 |
| Sample Preparation | Direct injection after addition of ammonium (B1175870) acetate and sodium omadine |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Quantification | Isotope Dilution |
The general workflow for the analysis of atrazine in an environmental sample using Atrazine-d5 as an internal standard is depicted below.
Caption: General experimental workflow for atrazine analysis.
Metabolism of Atrazine-d5
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N-Dealkylation: This process involves the removal of the ethyl and isopropyl groups from the amino side chains, leading to the formation of deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and subsequently diaminochlorotriazine (B1259301) (DACT). This pathway is mediated by cytochrome P450 enzymes in animals.
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Hydrolysis: The chlorine atom on the triazine ring can be replaced by a hydroxyl group, forming hydroxyatrazine. This is a major detoxification pathway in some plants.
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Conjugation: Atrazine and its dealkylated metabolites can also undergo conjugation with glutathione, followed by further metabolism to mercapturic acid derivatives.
The metabolic pathway of atrazine is illustrated in the following diagram.
Caption: Metabolic pathway of atrazine.
Conclusion
Atrazine-d5 is an indispensable tool for researchers and analytical scientists in the fields of environmental monitoring, toxicology, and drug development. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, enable highly accurate and precise quantification of atrazine and its metabolites. The established analytical methodologies, particularly those endorsed by the EPA, provide robust frameworks for its application. While specific data on its synthesis and metabolism are limited, these can be reliably inferred from the extensive knowledge base of its non-deuterated counterpart, atrazine. This guide provides the core technical information necessary for the effective utilization of Atrazine-d5 in a research setting.
